molecular formula C10H8BrF3N2 B14051198 (R)-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine

(R)-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine

Katalognummer: B14051198
Molekulargewicht: 293.08 g/mol
InChI-Schlüssel: DMBFCUVVXMXICZ-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is a synthetic organic compound that features a brominated indole moiety and a trifluoroethylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the bromination of an indole derivative followed by the introduction of a trifluoroethylamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The trifluoroethylamine group can be introduced using reagents like trifluoroethylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: De-brominated indole derivatives.

    Substitution: Azido-indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of brominated indole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and cellular pathways.

Medicine

In medicinal chemistry, ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoroethylamine group imparts stability and resistance to degradation, making it suitable for various applications.

Wirkmechanismus

The mechanism of action of ®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The brominated indole moiety may interact with enzymes or receptors, modulating their activity. The trifluoroethylamine group can enhance the compound’s binding affinity and stability, leading to prolonged effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-(7-Chloro-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
  • ®-1-(7-Iodo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine
  • ®-1-(7-Methyl-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine

Uniqueness

®-1-(7-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The trifluoroethylamine group also contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H8BrF3N2

Molekulargewicht

293.08 g/mol

IUPAC-Name

(1R)-1-(7-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H8BrF3N2/c11-7-3-1-2-5-6(4-16-8(5)7)9(15)10(12,13)14/h1-4,9,16H,15H2/t9-/m1/s1

InChI-Schlüssel

DMBFCUVVXMXICZ-SECBINFHSA-N

Isomerische SMILES

C1=CC2=C(C(=C1)Br)NC=C2[C@H](C(F)(F)F)N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)NC=C2C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.